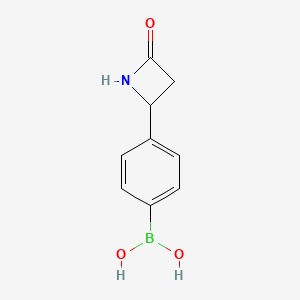

(4-(4-Oxoazetidin-2-yl)phenyl)boronic acid

Descripción

Propiedades

Fórmula molecular |

C9H10BNO3 |

|---|---|

Peso molecular |

190.99 g/mol |

Nombre IUPAC |

[4-(4-oxoazetidin-2-yl)phenyl]boronic acid |

InChI |

InChI=1S/C9H10BNO3/c12-9-5-8(11-9)6-1-3-7(4-2-6)10(13)14/h1-4,8,13-14H,5H2,(H,11,12) |

Clave InChI |

MVALJYDGKWNWTR-UHFFFAOYSA-N |

SMILES canónico |

B(C1=CC=C(C=C1)C2CC(=O)N2)(O)O |

Origen del producto |

United States |

Métodos De Preparación

Starting from 4-Bromophenylboronic Acid or 4-Formylphenylboronic Acid

A common route involves starting from a 4-substituted phenylboronic acid or its protected ester, such as 4-bromophenylboronic acid or 4-formylphenylboronic acid. The 4-position substituent is then converted into the 4-oxoazetidin-2-yl group through multi-step transformations involving azetidinone ring formation.

- Oxidation and anchoring : For example, 4-formylphenylboronic acid can be oxidized and anchored to solid supports for further transformations.

- Formation of the azetidinone ring : The azetidin-2-one (β-lactam) ring is typically formed via cyclization reactions involving β-amino acid derivatives or through multicomponent reactions that incorporate isocyanides, amines, and aldehydes or ketones.

Multicomponent Reactions (MCRs) for β-Amino Boronic Acid Derivatives

Recent advances demonstrate the use of isonitrile-based multicomponent reactions, such as the Ugi reaction and van Leusen reaction, to synthesize β-amino boronic acids, which are structurally related to azetidinone derivatives:

- The Ugi four-component reaction (Ugi-4CR) can incorporate a protected (2-oxoethyl)boronic acid as the carbonyl component, amines, isocyanides, and carboxylic acids to yield β-amino boronic acid derivatives.

- These reactions proceed in solvents like acetonitrile at moderate temperatures (e.g., 60 °C) and give moderate to good yields (up to 74%).

- The β-lactam (azetidinone) ring can be introduced by using β-amino acids in the reaction, linking the boronic acid moiety to the azetidinone scaffold.

- Deprotection of MIDA (N-methyliminodiacetic acid) boronic acid protecting groups under mild basic conditions yields the free boronic acid.

This methodology allows for the efficient synthesis of complex boronic acid derivatives including those with azetidinone rings.

Esterification and Deprotection Techniques

Boronic acids are often prepared and handled as esters (e.g., pinacol esters) for stability and ease of purification. Esterification methods include:

- Transesterification of boronic acids with diols such as pinacol under reflux with azeotropic removal of water.

- Use of molecular sieves in solvents like dichloromethane to drive esterification.

- Pd-catalyzed direct formation of boronic esters from aryl halides.

Deprotection of boronic esters to free boronic acids can be challenging, especially for pinacol esters. A mild two-step protocol involving diethanolamine-protected intermediates has been developed to deprotect pinacolyl boronic esters efficiently with good functional group tolerance.

Representative Preparation Protocol (Hypothetical Synthesis Outline)

Analytical and Characterization Considerations

- NMR Spectroscopy : ^11B-NMR is crucial for confirming the boron environment.

- Single-Crystal X-ray Diffraction : Used to confirm the solid-state conformation of the azetidinone-boronic acid compound.

- Chromatography : Typically avoided for boronic acids due to their sensitivity; purification often relies on crystallization or distillation.

- Stability Studies : β-amino boronic acids with azetidinone rings show good stability under mild conditions.

Summary of Research Findings and Comparative Notes

Análisis De Reacciones Químicas

Suzuki-Miyaura Coupling

Arylboronic acids are widely used in Suzuki coupling to form biaryl compounds. For (4-(4-oxoazetidin-2-yl)phenyl)boronic acid, this reaction would likely proceed under Pd catalysis (e.g., Pd(OAc)₂ with ligands like dppf) in the presence of a base (e.g., Na₂CO₃) .

| Reaction Parameters | Details |

|---|---|

| Catalyst | Pd(OAc)₂/dppf |

| Base | Na₂CO₃ |

| Solvent | THF/H₂O |

| Typical Yield | >80% |

| Reference |

This reaction is critical for constructing biaryl frameworks, which are common in pharmaceuticals .

Copper-Mediated Reactions

Copper catalysts (e.g., CuSO₄) enable diverse transformations, such as fluoroalkylation or nitration of arylboronic acids. For oxoazetidinyl-substituted derivatives, copper may facilitate functionalization at the boronic acid site .

| Reaction Type | Conditions | Product |

|---|---|---|

| Fluoroalkylation | CuI, fluoroalkyl iodide | Fluoroalkylated arylboronic acid |

| Nitration | Cu(NO₃)₂, NO₂ | Nitro-substituted derivative |

| Reference |

Enzyme Inhibition

Boronic acids, including oxoazetidinyl derivatives, can act as competitive enzyme inhibitors . For example, 4-acetylphenyl boronic acid inhibits human carbonic anhydrase II (hCA II) via zinc coordination .

| Enzyme | Inhibition Constant (Kᵢ) | Binding Interaction |

|---|---|---|

| hCA II | 283.7 μM | Zinc coordination, His94/Thr199 residues |

Stability and Handling

| Property | Value | Reference |

|---|---|---|

| Solubility | Soluble in methanol, THF | |

| Storage | Inert atmosphere, room temperature | |

| pKa | ~7.69 (predicted) |

Aplicaciones Científicas De Investigación

(4-(4-Oxoazetidin-2-yl)phenyl)boronic acid has diverse applications in scientific research:

Chemistry: Used in Suzuki-Miyaura coupling reactions to form complex organic molecules.

Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of (4-(4-Oxoazetidin-2-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The oxoazetidinyl group may also participate in various biochemical pathways, depending on the specific application.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

- Key Substituents: Azetidinone Moiety: The 4-oxoazetidin-2-yl group distinguishes this compound from simpler aryl boronic acids (e.g., phenylboronic acid) and polyaromatic derivatives (e.g., pyren-1-yl boronic acid). Boronic Acid Group: Common to all compared compounds, this group enables Suzuki coupling reactions and biological interactions (e.g., tubulin inhibition in cis-stilbene derivatives ).

Solubility and Stability

- Precipitation Issues : Compounds like [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid (2) and pyren-1-yl boronic acid (3) precipitated in RPMI medium, rendering in vitro assays unreliable. This highlights the importance of substituent choice for solubility .

Data Tables

Table 1: Comparative Bioactivity of Selected Boronic Acids

| Compound Name | IC50 (µM) | Key Functional Group | Solubility Issues |

|---|---|---|---|

| 6-Hydroxynaphthalen-2-yl boronic acid | 0.1969 | Hydroxyl-naphthyl | No |

| Phenanthren-9-yl boronic acid | 0.2251 | Polyaromatic | No |

| [4-(4-Propan-2-yloxyphenyl)phenyl] BA | N/A | Alkoxy-phenyl | Yes (precipitates) |

| Cis-Stilbene 13c | 0.48 | Boronic acid + cis-stilbene | No |

| (4-(4-Oxoazetidin-2-yl)phenyl) BA* | N/A | Azetidinone-phenyl | Likely improved |

*Predicted based on structural analogs.

Table 2: Structural and Functional Comparisons

Research Findings and Implications

- Solubility: The azetidinone group may mitigate precipitation issues seen in compounds 2 and 3, enabling reliable in vitro testing .

- Bioactivity : The compound’s β-lactam ring could synergize with the boronic acid group for dual mechanisms (e.g., enzyme inhibition and covalent binding), akin to the tubulin-targeting cis-stilbenes .

- Synthesis: Protection of the azetidinone ring during coupling reactions is critical, as seen in analogous syntheses .

Actividad Biológica

(4-(4-Oxoazetidin-2-yl)phenyl)boronic acid is a boronic acid derivative notable for its potential biological applications, particularly in medicinal chemistry. This compound features a unique oxoazetidine structure that may influence its interactions with biological macromolecules, impacting its effectiveness in various therapeutic contexts.

The molecular formula of (4-(4-Oxoazetidin-2-yl)phenyl)boronic acid is CHBNO, with a molecular weight of approximately 221.03 g/mol. The compound contains a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other Lewis bases, making it useful in organic synthesis and biological applications.

Biological Activity Overview

Research indicates that boronic acids, including (4-(4-Oxoazetidin-2-yl)phenyl)boronic acid, exhibit various biological activities such as:

- Anticancer Activity : Preliminary studies suggest that the compound may possess antiproliferative effects against specific cancer cell lines. For instance, it has been shown to be effective against androgen-dependent prostate cancer cells (LAPC-4), outperforming standard antiandrogens like flutamide and bicalutamide in certain assays .

- Antibacterial Properties : The compound has demonstrated antibacterial activity against strains such as Escherichia coli, indicating its potential use in treating bacterial infections .

- Antioxidant Effects : Studies have highlighted the antioxidant capabilities of boronic acid derivatives, which can mitigate oxidative stress in biological systems .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of (4-(4-Oxoazetidin-2-yl)phenyl)boronic acid. The unique oxoazetidine moiety may contribute to its interaction with biomolecules, enhancing its selectivity and potency. For example:

- Binding Interactions : The ability of boronic acids to selectively bind to certain biomolecules can influence their activity and stability. This binding property is essential for their function as enzyme inhibitors or modulators .

Anticancer Activity Study

In a comparative study involving various compounds, (4-(4-Oxoazetidin-2-yl)phenyl)boronic acid was evaluated for its antiproliferative effects on LAPC-4 cells. Results indicated that modifications in the compound's structure significantly affected its activity:

| Compound | Activity Against LAPC-4 | Toxicity on Non-Cancerous Cells |

|---|---|---|

| 9a | More effective than standard antiandrogens | Lower toxicity observed |

| 11a | Complete loss of activity when modified | Not applicable |

This suggests that specific structural features are critical for maintaining biological activity .

Antibacterial Evaluation

The antibacterial efficacy of (4-(4-Oxoazetidin-2-yl)phenyl)boronic acid was assessed against clinical strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. The results demonstrated synergistic effects when combined with β-lactam antibiotics, indicating potential applications in overcoming antibiotic resistance:

| Strain | FICI Value | Observations |

|---|---|---|

| Klebsiella pneumoniae | <0.5 | Significant synergistic activity |

| Pseudomonas aeruginosa | ~0.5 | Moderate synergistic effect |

These findings highlight the compound's potential role in enhancing the efficacy of existing antibiotics .

Q & A

Q. What are the common synthetic routes for (4-(4-Oxoazetidin-2-yl)phenyl)boronic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling reactions of substituted phenyl boronic acids with azetidinone derivatives. Key steps include:

- Borylation : Use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the boronic acid group.

- Protection/Deprotection : Functional group compatibility (e.g., hydroxyl or acetyl groups) requires temporary protection .

- Optimization : Higher yields (76–85%) are achieved by adjusting reaction time, temperature, and catalyst loading. For example, using DMSO as a solvent improves solubility of aromatic intermediates .

Q. Table 1: Representative Synthetic Conditions

| Starting Material | Catalyst/Reagents | Yield (%) | Reference |

|---|---|---|---|

| 4-(Acetyl)phenyl boronic acid | Pd(OAc)₂, K₂CO₃ | 76 | |

| 4-(Methylthio)phenyl boronic acid | AgNO₃, K₂S₂O₈ | 85 | |

| 4-(Hydroxymethyl)phenyl boronic acid | Piperidine, DMF | 73 |

Q. How can NMR spectroscopy confirm the structural integrity of this compound, and what are the characteristic spectral signatures?

Methodological Answer: 1H and 13C NMR are critical for verifying the boronic acid moiety and oxoazetidinyl group:

- 1H NMR : Look for downfield-shifted aromatic protons (δ 7.3–8.1 ppm) due to electron-withdrawing effects of boron. The oxoazetidinyl group shows a distinct singlet for the methylene protons (δ ~2.5–4.7 ppm) .

- 13C NMR : The carbonyl carbon of the oxoazetidinyl group appears at δ ~167–198 ppm, while boron-adjacent carbons resonate at δ ~125–146 ppm .

Q. Table 2: Key NMR Peaks

| Functional Group | 1H Shift (ppm) | 13C Shift (ppm) | Reference |

|---|---|---|---|

| Boronic acid (B–OH) | 12.6–12.8 (s) | – | |

| Oxoazetidinyl (C=O) | – | 167–198 | |

| Aromatic protons | 7.3–8.1 | 125–146 |

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address these issues?

Methodological Answer: Challenges include:

- Disorder in the boronic acid group : Dynamic rotation of B–OH bonds creates electron density ambiguity.

- Twinned crystals : Common due to flexible substituents.

Q. Solutions using SHELX :

Q. How does the oxoazetidinyl group influence the boronic acid’s reactivity in cross-coupling reactions?

Methodological Answer: The oxoazetidinyl group introduces steric hindrance and electronic effects:

- Steric Effects : Bulky substituents reduce coupling efficiency with aryl halides. Use of smaller ligands (e.g., PPh₃) mitigates this .

- Electronic Effects : Electron-withdrawing nature of the oxo group enhances electrophilicity of the boron atom, facilitating transmetalation in Suzuki reactions .

Case Study :

In oxidative coupling (200 mV), the compound exhibits a bimodal conductance distribution (2D histogram peaks at 0.01 and 0.1 G₀), suggesting competing reaction pathways influenced by steric effects .

Q. How to resolve contradictions in reported reaction yields or spectral data?

Methodological Answer: Contradictions arise from:

Q. Strategies :

Q. How can stimuli-responsive properties of this compound be leveraged in bioanalytical probes?

Methodological Answer: The boronic acid moiety reacts with H₂O₂ to release active species (e.g., quinone methides):

Q. Table 3: Stimuli-Responsive Data

| Condition | Observation (1H NMR) | Application | Reference |

|---|---|---|---|

| H₂O₂ (10 mM) | Peak shift: 5.10 → 5.20 ppm | ROS detection | |

| UV Light (365 nm) | Color change: yellow → brown | Naked-eye detection |

Q. What are the limitations of using this compound in aqueous-phase reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.